Propiconazole
Overview
Description
Propiconazole is a triazole fungicide . It’s also known as a DMI, or demethylation inhibiting fungicide due to its binding with and inhibiting the 14-alpha demethylase enzyme from demethylating a precursor to ergosterol . Without this demethylation step, the ergosterols are not incorporated into the growing fungal cell membranes, and cellular growth is stopped .
Synthesis Analysis
The synthesis of Propiconazole involves the addition of (2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone into a four-neck flask, followed by the addition of cyclohexane, catalyst p-toluenesulfonic acid, and 1,2-pentanediol . The mixture is then heated to reflux for 8 hours . After the reaction is qualified, water is added to the reaction for washing . The oil phase is then subjected to negative pressure desolventizing to obtain Propiconazole .Molecular Structure Analysis
The molecular structure of Propiconazole was analyzed using the B3LYP level density functional theory with the aug-cc-pVDZ basis set . The analysis of the molecular electrostatic potential surface (MEPS) and electrostatic potential surface (ESPS) demonstrated that the N6 and N7 atoms possess negative potential and serve as active sites for nucleophilic attacks .Chemical Reactions Analysis
Propiconazole was studied using an HPLC analysis at a wavelength of 210 nm and the flow rate is 1.0 mL/min . The correlation coefficient of 0.999 and the linear regression is y = 3410x -157.7 for the analysis of Propiconazole .Physical And Chemical Properties Analysis
Propiconazole is moderately persistent and slightly mobile . It has a moderate potential for particle-bound transport . In water, Propiconazole is extremely soluble . It seems to undergo a gradual photo transformation and remains stable throughout hydrolysis .Scientific Research Applications
Cytochrome P450 Gene Expression and Enzymatic Activities
Propiconazole is explored for its effects on the expression of hepatic cytochrome P450 genes and the activities of P450 enzymes in rats and mice. The study indicates propiconazole's significant role in inducing CYP1A2 in rat liver and CYP2B and CYP3A families of isoforms in both rat and mouse liver, highlighting its biochemical impact on liver enzyme expression (Sun et al., 2005).
Reproductive Toxicity in Male Rats
Research on propiconazole (Prop) suggests its potential to cause reproductive toxicity in male rats, affecting sexual behavior and altering reproductive parameters. This study illuminates the endocrine-disrupting effects of propiconazole, potentially impacting male fertility (Costa et al., 2015).
Steroidogenesis and Reproduction in Fish
Propiconazole exposure in fathead minnows shows inhibition of sex steroid synthesis and impacts on reproductive endpoints. This study provides insights into the endocrine-disruptive potential of propiconazole in aquatic organisms, affecting fecundity and steroid synthesis pathways (Skolness et al., 2013).
Lipid Metabolism in Zebrafish Embryos
Investigating the effects of propiconazole on lipid metabolism in zebrafish embryos reveals its potential to inhibit development and reduce cholesterol levels, fatty acid synthase activities, and alter gene expression involved in lipid metabolism. This study indicates the environmental risks of propiconazole exposure, potentially impacting aquatic life (Teng et al., 2019).
Stereoselective Bioactivity and Environmental Behavior
Research on propiconazole stereoisomers explores their bioactivity, acute toxicity, and dissipation in paddy soils, highlighting the importance of considering stereoselectivity in environmental risk assessments and the differential degradation of stereoisomers in soils (Pan et al., 2018).
Safety And Hazards
Future Directions
Propiconazole is a widely used azole fungicide to control diseases in fields . The known targets of azoles are the demethylase enzymes involved in ergosterol biosynthesis . Nonetheless, azoles have multiple modes of action, some of which have not been explored yet . Identifying the off-target effects of fungicides by dissecting gene expression profiles in response to them can provide insights into their modes of action and possible mechanisms of fungicide resistance .
properties
IUPAC Name |
1-[[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O2/c1-2-3-12-7-21-15(22-12,8-20-10-18-9-19-20)13-5-4-11(16)6-14(13)17/h4-6,9-10,12H,2-3,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJLVHWMYQXCPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2 | |
Record name | PROPICONAZOLE | |
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URL | https://cameochemicals.noaa.gov/chemical/18216 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024280 | |
Record name | Propiconazole | |
Source | EPA DSSTox | |
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Molecular Weight |
342.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish odorless liquid. Non corrosive. Used as a fungicide., Yellowish liquid; [Merck Index] Colorless or white solid or yellowish liquid; [HSDB] Yellowish liquid (clear if purified); mp = -23 deg C; [eChemPortal: ESIS] Clear yellow viscous liquid; [MSDSonline] | |
Record name | PROPICONAZOLE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Propiconazole | |
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Boiling Point |
180 °C at 0.1 mm Hg | |
Record name | PROPICONAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6731 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
47 g/L in n-hexane; completely miscible with ethanol, acetone, toluene, and octanol., Soluble in most organic solvents, In water, 100 mg/L at 25 °C | |
Record name | PROPICONAZOLE | |
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Vapor Pressure |
0.000001 [mmHg], 1X10-6 mm Hg at 25 °C | |
Record name | Propiconazole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Mechanism of Action |
A first version cDNA microarray of the cladoceran Daphnia magna /was developed/. Through Suppression Subtractive Hybridization PCR (SSH-PCR) 855 life stage-specific cDNAs were collected and used to document the toxicological mode of action of the pesticide propiconazole. DNA sequencing analysis revealed gene fragments related to important functional classes such as embryo development, energy metabolism, molting and cell cycle. Major changes in transcription were observed in organisms exposed for 4 and 8 days to 1 microg/mL. After 4 days a 3-fold down-regulation of the gene encoding the yolk protein, vitellogenin, was observed indicating impaired oocyte maturation. Moreover, genes such as a larval-specific gene and chaperonin were repressed, whereas the heat shock 90 protein and ATP synthase were induced. Organismal effects clearly confirmed the major molecular findings: at the highest concentration (1 ug/mL) adult growth was significantly (p < 0.05) impaired and increased developmental effects in the offspring could be noted. We have demonstrated the potential of microarray analysis in toxicity screening with D. magna. The use of vitellogenin mRNA as a rapid biomarker of reproductive effects in chronic toxicity studies with cladocerans is suggested. | |
Record name | PROPICONAZOLE | |
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Product Name |
Propiconazole | |
Color/Form |
Yellowish, viscous liquid, White crystalline powder, Colorless solid | |
CAS RN |
60207-90-1 | |
Record name | PROPICONAZOLE | |
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URL | https://cameochemicals.noaa.gov/chemical/18216 | |
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Record name | Propiconazole | |
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Record name | Propiconazole [BSI:ISO] | |
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Record name | Propiconazole | |
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Record name | 1-[[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.441 | |
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Record name | PROPICONAZOLE | |
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Record name | PROPICONAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6731 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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